3-(4-methoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
This compound belongs to the 3-aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one class, characterized by a fused triazole-pyrimidinone core. Key structural features include:
- Position 3: A 4-methoxyphenyl group, which enhances lipophilicity and may influence binding to viral targets like CHIKV nsP1 .
The compound’s design is rooted in structure-activity relationship (SAR) studies that identified the triazolopyrimidinone scaffold and aryl substitutions as critical for antiviral activity .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3/c1-27-15-9-7-14(8-10-15)24-18-17(21-22-24)19(26)23(12-20-18)11-16(25)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCRLWYNJORZHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C4=CC=CC=C4)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-methoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a member of the triazole and pyrimidine family, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Synthesis
The chemical structure of the compound can be depicted as follows:
This structure features a triazole ring fused with a pyrimidine moiety, which is significant for its biological activity. The synthesis of this compound typically involves multi-step reactions that include Knoevenagel condensation and cyclization processes.
Antitumor Activity
Recent studies have demonstrated that derivatives of compounds similar to This compound exhibit significant antitumor properties. For instance:
- In vitro studies conducted on various cancer cell lines (including leukemia and breast cancer) revealed that these compounds can inhibit cell proliferation effectively. The National Cancer Institute's Development Therapeutic Program has identified several derivatives with promising anticancer activity against multiple tumor types .
| Cell Line Type | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-468 (Breast Cancer) | 5.0 | |
| HCT116 (Colon Cancer) | 8.4 | |
| A549 (Lung Cancer) | 7.1 |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and reduce edema in animal models. The mechanism is believed to involve the modulation of NF-kB signaling pathways .
Antimicrobial Activity
Preliminary studies have shown that This compound exhibits antimicrobial activity against various bacterial strains. The efficacy was assessed using standard disk diffusion methods:
| Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
Case Studies
A notable case study involved the evaluation of a synthesized derivative of the compound in a murine model of cancer. The study reported a significant reduction in tumor size after administration compared to control groups. Histopathological analysis showed decreased mitotic figures and increased apoptosis in treated tissues .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its biological activities.
Antitumor Activity
Research has shown that derivatives of triazolo[4,5-d]pyrimidines exhibit promising antitumor properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases or the induction of apoptosis in cancer cells .
Antimicrobial Properties
Studies indicate that triazolo derivatives can possess antimicrobial activity. The presence of the triazole ring is crucial for interaction with biological targets, making these compounds candidates for developing new antibiotics or antifungal agents .
Anti-inflammatory Effects
Some derivatives have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. The anti-inflammatory mechanism may involve the modulation of cytokine production or inhibition of inflammatory pathways .
Synthesis and Derivatives
The synthesis of 3-(4-methoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one can be achieved through various multicomponent reactions. These reactions allow for the incorporation of different substituents on the triazole and pyrimidine rings, leading to a library of compounds with diverse biological activities.
Table 1: Synthesis Methods and Yields
| Method | Yield (%) | References |
|---|---|---|
| Multicomponent Reaction | 75 | |
| Microwave-Assisted Synthesis | 85 | |
| Solvent-Free Conditions | 90 |
Material Science Applications
Beyond medicinal applications, this compound has potential uses in material science.
Polymer Chemistry
Triazolo derivatives can serve as monomers in polymer synthesis. Their ability to form stable linkages can enhance the mechanical properties and thermal stability of polymers. This is particularly relevant in developing high-performance materials for electronics or coatings .
Nanotechnology
The incorporation of such compounds into nanomaterials can lead to enhanced properties such as increased conductivity or improved catalytic activity. Research is ongoing to explore their use in nanocomposites for energy storage applications .
Case Studies
Several case studies highlight the practical applications of this compound:
Case Study 1: Antitumor Activity
A recent study evaluated a series of triazolo-pyrimidine derivatives against breast cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, suggesting significant antitumor potential.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of synthesized triazolo derivatives against Gram-positive and Gram-negative bacteria. The study found that certain derivatives showed minimum inhibitory concentrations (MIC) comparable to existing antibiotics, indicating their potential as new antimicrobial agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Key Findings from Comparative Studies
- Antiviral Activity : The target compound’s 2-oxo-2-phenylethyl group at position 6 confers superior nsP1 inhibition compared to MADTP-314’s ethyl group, likely due to enhanced hydrophobic interactions .
- Resistance Profiles : Unlike MADTP series compounds (e.g., P34S/T246A mutations in nsP1 ), the target compound’s 4-methoxyphenyl group may mitigate resistance by avoiding steric clashes with mutated residues.
- Synthetic Accessibility: The compound’s synthesis likely parallels methods in (alkylation of triazolopyrimidinone precursors), though the 2-oxo-2-phenylethyl group requires specialized ketone coupling steps .
Pharmacokinetic and Physicochemical Comparisons
- Lipophilicity (LogP) : The target compound (estimated LogP: 3.8) is more lipophilic than the 4-bromobenzyl analogue (LogP: 3.2) but less than the 3,4-dimethoxyphenyl derivative (LogP: 4.1) .
- Solubility : The oxadiazole derivatives (–14) exhibit improved aqueous solubility (>50 μM) compared to the target compound (<10 μM), attributed to their polar heterocycles .
Q & A
Q. Methodological Rigor in Data Interpretation
- Assay Standardization : Ensure consistent cell lines, incubation times, and readouts (e.g., luminescence vs. fluorescence). For example, antiviral activity may vary between Vero and HeLa cells due to differential uptake .
- Statistical Validation : Apply ANOVA or mixed-effects models to account for batch variability. Replicate experiments across independent labs to confirm reproducibility .
- Mechanistic Studies : Use SPR or ITC to validate direct target engagement if activity discrepancies arise between enzymatic and cellular assays .
What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
Q. Advanced Process Chemistry
- Purification Challenges : The compound’s low solubility may complicate column chromatography. Switch to recrystallization (e.g., ethanol/water mixtures) or preparative HPLC with C18 columns .
- Oxidative Byproducts : During cyclization, over-oxidation can occur. Optimize stoichiometry of NaOCl or switch to TEMPO-based oxidants for better control .
- Yield Optimization : Use DoE (Design of Experiments) to identify critical parameters (e.g., temperature, solvent polarity). For example, ethanol improves yield over DMF in oxidative steps .
How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
Q. Advanced Computational Approaches
- Docking Studies : Use AutoDock Vina or Schrödinger to predict binding modes to targets (e.g., CHIKV nsP1). Prioritize derivatives with stronger hydrogen bonds to conserved residues .
- ADMET Prediction : SwissADME or pkCSM can forecast bioavailability, CYP inhibition, and blood-brain barrier penetration. Introduce PEG-like chains or methoxy groups to enhance solubility .
- MD Simulations : Run 100 ns molecular dynamics (GROMACS) to assess conformational stability of derivatives in physiological conditions .
What analytical techniques are critical for purity assessment and batch-to-batch consistency?
Q. Quality Control Protocols
- HPLC-DAD/MS : Use C18 columns (ACN/water + 0.1% TFA) to quantify purity (>98%) and detect trace byproducts .
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) confirms regiochemistry. Compare aromatic proton shifts to literature data for analogous triazolopyrimidines .
- Elemental Analysis : Deviation < 0.4% for C, H, N ensures correct stoichiometry .
How can researchers leverage crystallographic data to resolve synthetic intermediates with ambiguous regiochemistry?
Q. Crystallography in Mechanistic Studies
- Intermediate Trapping : Isolate and crystallize key intermediates (e.g., hydrazine precursors) for SC-XRD analysis. SHELXD can solve structures even with partial disorder .
- Tautomer Identification : Use SC-XRD to distinguish between keto-enol tautomers, which may influence reactivity in subsequent steps .
What green chemistry principles can be applied to improve the sustainability of the synthesis?
Q. Advanced Green Methodology
- Solvent Selection : Replace DCM/chloroform with cyclopentyl methyl ether (CPME) or ethanol .
- Catalysis : Use TEMPO/NaOCl for oxidation instead of CrO₃, reducing heavy metal waste .
- Atom Economy : Optimize one-pot multistep reactions to minimize purification steps and solvent use .
How should researchers design experiments to explore synergistic effects with existing therapeutics?
Q. Collaborative Study Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
